4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride
Overview
Description
4-Aminobutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O . It’s a solid substance at room temperature .
Physical and Chemical Properties Analysis
4-Aminobutanamide hydrochloride is a solid at room temperature, and it has a molecular weight of 138.6 . More specific physical and chemical properties would depend on the exact structure of the compound.Scientific Research Applications
Photodegradation Studies
4-(4-Aminobutanamido)-2-chlorobenzamide hydrochloride's degradation product, 4-chlorobenzamide, was investigated in the context of drug photodegradation. A study by Skibiński and Komsta (2012) utilized Ultra-HPLC/MS/MS analysis to investigate the photodegradation of moclobemide in methanolic media, identifying 4-chlorobenzamide as a major degradation product. The study employed spectrophotometric techniques in the UV region and multivariate curve resolution-alternating least squares for spectral analysis, highlighting its importance in understanding drug stability and degradation pathways (Skibiński & Komsta, 2012).
Chemical Synthesis and Catalysis
Research by Muniraj and Prabhu (2019) demonstrated the use of N-chlorobenzamides, closely related to this compound, in Co(III)-catalyzed [4 + 2] annulation reactions with maleimides. This process resulted in good yields at room temperature and is compatible with various functional groups, indicating its potential in synthesizing biologically active molecules (Muniraj & Prabhu, 2019).
Environmental Stability and Safety
Lu, Zhou, and Liu (2004) focused on the environmental impact of 2-chlorobenzamide, a derivative of this compound. They developed a prediction model for the peak concentration and hydrolysis rate of 2-chlorobenzamide, a potential carcinogen, in the environment. Their study provided insights into the environmental safety and stability of compounds related to this compound (Lu, Zhou, & Liu, 2004).
Drug Development and Synthesis
Research on the synthesis of levetiracetam, an antiepileptic drug, utilized (S)-2-aminobutanamide hydrochloride, which shares structural similarities with this compound. The study by Pang Sujuan (2009) compared different synthesis routes using (S)-2-aminobutanamide hydrochloride, highlighting its role in pharmaceutical manufacturing processes (Pang Sujuan, 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(4-aminobutanoylamino)-2-chlorobenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c12-9-6-7(3-4-8(9)11(14)17)15-10(16)2-1-5-13;/h3-4,6H,1-2,5,13H2,(H2,14,17)(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGFNZHSFRQDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCN)Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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